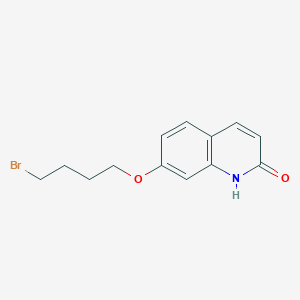

7-(4-Bromobutoxy)-quinoline-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(4-bromobutoxy)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOHAVAGDOGRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444506 | |

| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-59-9 | |

| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: A Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, structure, and biological activity of 7-(4-bromobutoxy)-quinoline-2(1H)-one. This quinoline derivative serves as a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Aripiprazole, and exhibits inhibitory activity against monoamine oxidase A (MAO-A). This document details the experimental protocols for its synthesis and purification, presents a thorough structural characterization based on spectroscopic data, and explores its biological significance with a focus on the MAO-A signaling pathway.

Chemical and Physical Properties

7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Its core structure consists of a quinoline-2(1H)-one moiety functionalized with a 4-bromobutoxy group at the 7-position.

| Property | Value |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| Appearance | Peachy Solid |

| CAS Number | 203395-59-9 |

Synthesis and Purification

The synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one is typically achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

7-Hydroxyquinolin-2(1H)-one

-

1,4-dibromobutane

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

Procedure:

-

To a suitable reaction vessel, add 7-hydroxyquinolin-2(1H)-one (90 g) and methanol. Stir the mixture for 15 minutes at 25-30°C.[1]

-

Add potassium hydroxide (38 g) portion-wise over 15 minutes while maintaining the temperature at 25-30°C.[1]

-

Add 1,4-dibromobutane (360 g) to the mixture.[1]

-

Heat the reaction mixture to reflux and maintain for 14-15 hours.[1]

-

After the reaction is complete, cool the mixture to 15-20°C, stir, and filter.[1]

-

Distill the filtrate to remove the solvent. Add methanol to the residue at 55-60°C and stir.[1]

-

Cool the mixture to 25-30°C and filter the solid.[1]

-

For further purification, take the obtained solid in a mixture of methanol and water, heat to 60-65°C, and stir for 30 minutes.[1]

-

Cool the mixture to 0-5°C and stir for 2 hours.[1]

-

Filter the solid and dry to yield 72 g of 7-(4-bromobutoxy)quinoline-2(1H)-one.[1]

Experimental Workflow

Caption: Synthetic workflow for 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Experimental Protocol: HPLC Purity Analysis

The following High-Performance Liquid Chromatography (HPLC) method, adapted from the analysis of the related compound 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, can be utilized to assess the purity of the final product.[2]

| Parameter | Specification |

| Column | Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm |

| Flow Rate | 1.5 mL/minute |

| Detector | UV at 220 nm |

| Buffer Preparation | 0.2% (v/v) triethylamine in HPLC grade water |

| Mobile Phase A | Homogenous mixture of buffer and acetonitrile (95:5) |

Structural Analysis

The structural characterization of 7-(4-bromobutoxy)-quinoline-2(1H)-one is based on spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H)[3] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74[3] |

| ESI-MS | m/z 296 [M+H]⁺[3] |

Interpretation of Spectroscopic Data:

-

¹H NMR: The singlet at 11.57 ppm corresponds to the proton of the N-H group in the quinolinone ring. The aromatic protons are observed in the range of 6.27-7.77 ppm. The two triplets at 4.02 and 3.59 ppm are characteristic of the two methylene groups adjacent to the oxygen and bromine atoms, respectively. The multiplets at 2.03-1.89 and 1.89-1.74 ppm correspond to the other two methylene groups of the butoxy chain.

-

¹³C NMR: The spectrum shows 13 distinct carbon signals, consistent with the molecular structure. The signal at 162.67 ppm is attributed to the carbonyl carbon of the quinolinone ring. The aromatic carbons appear in the range of 99.05-160.72 ppm. The signals for the butoxy chain carbons are observed at 67.28, 35.26, 29.46, and 27.74 ppm.

-

ESI-MS: The electrospray ionization mass spectrum shows a peak at m/z 296, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Biological Activity and Signaling Pathway

7-(4-bromobutoxy)-quinoline-2(1H)-one has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC₅₀ value of approximately 183 μM for a deuterated analog.[4] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6]

Monoamine Oxidase A (MAO-A) Signaling

The inhibition of MAO-A by compounds like 7-(4-bromobutoxy)-quinoline-2(1H)-one can have significant effects on neurochemical balance and cellular signaling. The catalytic activity of MAO-A not only breaks down neurotransmitters but also produces byproducts like hydrogen peroxide (H₂O₂), which can act as a signaling molecule and contribute to oxidative stress.[5][7]

MAO-A is also implicated in apoptotic signaling pathways. Studies have shown that MAO-A is a downstream effector of p38 kinase and Bcl-2, and acts upstream of caspase-3, a key executioner of apoptosis.[7] Inhibition of MAO-A has been shown to prevent apoptosis.[7]

References

- 1. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 3. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

- 4. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Notably, it serves as a key intermediate in the synthesis of blockbuster antipsychotic drugs such as aripiprazole and brexpiprazole.[1][2][3][4][5] Its structure, featuring a reactive bromobutoxy side chain attached to the quinolinone core, makes it a versatile building block for the introduction of various functionalities. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Chemical and Physical Properties

The physicochemical properties of 7-(4-bromobutoxy)-quinoline-2(1H)-one are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [6] |

| Molecular Weight | 296.16 g/mol | [6] |

| Appearance | Peachy Solid | [7] |

| Melting Point | 126-128 °C | [8] |

| Boiling Point | 475.3±45.0 °C (Predicted) | [8] |

| Density | 1.418±0.06 g/cm³ (Predicted) | [8] |

| Solubility | Chloroform, Dichloromethane | [8] |

| Storage | 2-8°C Refrigerator | [7] |

Spectroscopic Data

The structural elucidation of 7-(4-bromobutoxy)-quinoline-2(1H)-one is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (400 MHz, DMSO-d₆) δ | ¹³C NMR (100 MHz, DMSO-d₆) δ | Reference(s) |

| 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H) | 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74 | [9] |

Synthesis and Experimental Protocols

7-(4-bromobutoxy)-quinoline-2(1H)-one is primarily synthesized through the alkylation of 7-hydroxyquinoline-2(1H)-one with an excess of 1,4-dibromobutane. An alternative route involves the dehydrogenation of its 3,4-dihydro analog.

Protocol 1: Synthesis from 7-Hydroxyquinoline-2(1H)-one

This method involves the Williamson ether synthesis, where the hydroxyl group of 7-hydroxyquinoline-2(1H)-one is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from 1,4-dibromobutane.

Materials:

-

7-Hydroxyquinoline-2(1H)-one

-

1,4-dibromobutane

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

Procedure: [10]

-

To a stirred suspension of 7-hydroxyquinolin-2(1H)-one (90 g) in methanol, add potassium hydroxide (38 g) portion-wise over 15 minutes at 25-30 °C.

-

Stir the mixture at 25-30 °C for an additional 15 minutes.

-

Add 1,4-dibromobutane (360 g) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 14-15 hours.

-

Cool the reaction mixture to 15-20 °C and filter.

-

Concentrate the filtrate under reduced pressure.

-

Add methanol to the residue at 55-60 °C and stir.

-

Cool the mixture to 25-30 °C and filter the solid.

-

The obtained solid is then taken in a mixture of methanol and water, heated to 60-65 °C, and stirred for 30 minutes.

-

Cool to 0-5 °C, stir for 2 hours, filter the solid, and dry to yield 7-(4-bromobutoxy)quinoline-2(1H)-one.

Protocol 2: Synthesis from 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This protocol involves the oxidative aromatization of the dihydroquinolinone ring system.

Materials: [9]

-

7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

Procedure: [9]

-

To a solution of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (10 g, 0.033 mol) in THF (200 mL), add DDQ (30.4 g, 0.13 mol) at room temperature.

-

Stir the mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove THF by evaporation under reduced pressure.

-

Wash the resulting residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated saline, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using ethyl acetate and hexane as eluents to afford the target compound.

Caption: Synthesis routes to 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Chemical Reactivity

The reactivity of 7-(4-bromobutoxy)-quinoline-2(1H)-one is dominated by the presence of the terminal alkyl bromide and the quinolinone ring system.

Reactivity of the Bromobutoxy Side Chain

The primary mode of reactivity for this compound is nucleophilic substitution at the terminal carbon of the bromobutoxy chain. The bromine atom is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in the synthesis of aripiprazole and brexpiprazole, where the nucleophile is a piperazine derivative.[1][2][3][4][5]

Example: Synthesis of Brexpiprazole Precursor [10] In a key step for the synthesis of brexpiprazole, 7-(4-bromobutoxy)-quinoline-2(1H)-one is reacted with 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride in the presence of a base like triethylamine. The piperazine nitrogen acts as the nucleophile, displacing the bromide to form the final carbon-nitrogen bond.

Reactivity of the Quinolin-2(1H)-one Ring

The quinolin-2(1H)-one scaffold itself can undergo various reactions, although these are less commonly exploited when the molecule is used as an intermediate for its side-chain reactivity.

-

N-Alkylation vs. O-Alkylation: The quinolinone system exists in a tautomeric equilibrium between the lactam and lactim forms. Alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom. The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base used, and the solvent.[11]

-

Electrophilic Aromatic Substitution: The benzene ring of the quinolinone system can undergo electrophilic substitution reactions. The directing effects of the existing substituents will determine the position of substitution.

-

Reactions at the C3-Position: The C3 position of the quinolin-2(1H)-one ring is activated and can participate in various reactions, including condensation and radical reactions.[12]

Biological Activity and Signaling Pathways

7-(4-bromobutoxy)-quinoline-2(1H)-one has been identified as a weak inhibitor of monoamine oxidase A (MAO-A).[13] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][14] Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other mood disorders.

The MAO-A signaling pathway is complex and can influence cellular processes like apoptosis.[8] MAO-A's catalytic activity generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can trigger downstream signaling cascades.[8][15]

Caption: Role of 7-(4-bromobutoxy)-quinoline-2(1H)-one in MAO-A signaling.

Safety and Handling

Conclusion

7-(4-bromobutoxy)-quinoline-2(1H)-one is a valuable synthetic intermediate with well-defined chemical and physical properties. Its primary utility lies in the reactivity of its bromobutoxy side chain, which allows for the straightforward introduction of various molecular fragments, most notably in the industrial synthesis of important pharmaceuticals. While its own biological activity as a weak MAO-A inhibitor is noted, its role as a versatile building block in drug discovery and development remains its most significant contribution. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in the field of medicinal chemistry.

References

- 1. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

- 8. pnas.org [pnas.org]

- 9. nbinno.com [nbinno.com]

- 10. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 15. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key intermediate in the preparation of various pharmaceutical compounds. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The most common and well-documented synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one is a two-step process. The first step involves the formation of the key intermediate, 7-hydroxyquinoline-2(1H)-one. The second step is the alkylation of this intermediate with 1,4-dibromobutane to yield the final product. An alternative final step involves the dehydrogenation of a saturated analog.

A prevalent synthetic route is illustrated below:

Caption: Two-step synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinoline-2(1H)-one

One effective method for the synthesis of 7-hydroxyquinoline-2(1H)-one is through the 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.[1][2] This precursor can be prepared from 3-hydroxyaniline.[1] The use of stoichiometric quantities of DDQ in an aqueous medium provides a high yield of the desired product while minimizing by-products and reducing the use of organic solvents.[1][2]

Step 2: Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

There are two primary methods to obtain the final product: direct alkylation of 7-hydroxyquinoline-2(1H)-one or dehydrogenation of its 3,4-dihydro analog.

Method A: Direct Alkylation

This protocol is adapted from a patent describing the synthesis of related quinolinone derivatives.[3]

-

Reaction Setup: To a suspension of 7-hydroxy-lH-quinolin-2-one (90 g) in methanol, add potassium hydroxide (38 g) in portions over 15 minutes at 25-30°C and stir.

-

Addition of Alkylating Agent: Add 1,4-dibromobutane (360 g) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 14-15 hours.

-

Work-up: Cool the reaction mixture to 15-20°C, stir, and filter. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is taken up in methanol, and water is added. The mixture is heated to 60-65°C and stirred for 30 minutes. After cooling, the solid product is collected by filtration.

Method B: Dehydrogenation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This method provides a high yield and purity of the final product.[4]

-

Reaction Setup: In a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (10 g, 0.033 mol) in THF (200 mL).

-

Dehydrogenation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (30.4 g, 0.13 mol) at room temperature and stir until the reaction is complete, monitoring the progress by TLC.

-

Work-up: Remove THF by evaporation under reduced pressure. Wash the resulting residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.

Quantitative Data

The following tables summarize the quantitative data for the key compounds in this synthesis pathway.

Table 1: Product and Intermediate Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-hydroxyquinoline-2(1H)-one | C₉H₇NO₂ | 161.16 | - |

| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C₁₃H₁₆BrNO₂ | 298.18 | 110.5-111.0[5] |

| 7-(4-bromobutoxy)-quinoline-2(1H)-one | C₁₃H₁₄BrNO₂ | 296.16 | 126-128 [6] |

Table 2: Reaction Yield and Purity

| Reaction Step | Product | Yield (%) | Purity (%) (Method) |

| Alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 80.95[7] | 86.09 (HPLC)[7] |

| Dehydrogenation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | 7-(4-bromobutoxy)-quinoline-2(1H)-one | 98.99 [4] | 99.26 (HPLC) [4] |

Spectroscopic Data for 7-(4-bromobutoxy)-quinoline-2(1H)-one

The following spectroscopic data has been reported for the final product[4]:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74.

-

ESI-MS: m/z 296 [M + H]⁺.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the dehydrogenation synthesis of the target compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 4. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

A Technical Guide to 7-(4-bromobutoxy)-quinoline-2(1H)-one: Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a critical intermediate in the synthesis of key pharmaceutical compounds. The primary focus is elucidating its mechanism of action in synthesis, specifically its role as a pivotal alkylating agent. Furthermore, this guide details the biological mechanism of action of its most prominent derivative, the atypical antipsychotic Aripiprazole, to provide full context for its application in drug development.

Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

The synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one is most commonly achieved via the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of the deprotonated hydroxyl group on an excess of a dihaloalkane, typically 1,4-dibromobutane. The use of excess 1,4-dibromobutane is crucial to minimize the formation of the dimeric impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane[1].

Experimental Protocol: O-Alkylation

This protocol is a composite representation based on established methods[2][3][4].

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-dibromobutane (≥3 molar equivalents)

-

Potassium Carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane

-

n-hexane or Cyclohexane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

A three-necked, round-bottomed flask is charged with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1,4-dibromobutane (≥3 equivalents), potassium carbonate (1-2 equivalents), and a suitable solvent such as DMF.

-

The mixture is stirred at room temperature before being heated to a temperature ranging from 40°C to 60°C[2][4].

-

The reaction is maintained at this temperature for 3-5 hours. Progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is extracted with dichloromethane and washed with water to remove inorganic salts and residual DMF[3].

-

The organic phase is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by evaporation under reduced pressure to yield a crude solid residue.

-

The residue is purified by recrystallization from a mixture of n-hexane and ethanol or by trituration with cyclohexane to remove unreacted 1,4-dibromobutane[3][5].

-

The final product, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is collected by filtration and dried under vacuum.

Synthesis Data

The efficiency of the synthesis can vary based on reaction conditions. The following table summarizes representative quantitative data from literature.

| Parameter | Value | Conditions | Source |

| Yield | 80.95% | K₂CO₃, DMF, 40-45°C | [2] |

| Purity (HPLC) | 86.09% | K₂CO₃, DMF, 40-45°C | [2] |

| Yield | 60% | Neat conditions, NaOH | [5] |

| Purity | 70% | Neat conditions, NaOH | [5] |

| Melting Point | 110-111°C | - | [6][7] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Mechanism of Action in Synthesis: Role as an Alkylating Agent

The primary function of 7-(4-bromobutoxy)-quinoline-2(1H)-one in multi-step organic synthesis is to act as an electrophilic alkylating agent. The molecule possesses a reactive C-Br bond at the terminus of the butoxy chain. The bromine atom, being a good leaving group, facilitates a nucleophilic substitution reaction (Sₙ2) when reacted with a suitable nucleophile.

This reactivity is harnessed in the synthesis of Aripiprazole, where 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is reacted with the secondary amine of 1-(2,3-dichlorophenyl)piperazine[3]. The lone pair of electrons on the piperazine nitrogen acts as the nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a new C-N bond. This reaction covalently links the quinolinone core to the dichlorophenylpiperazine moiety, forming the final Aripiprazole molecule[3][4].

Alkylation Reaction Diagram

Caption: Sₙ2 reaction mechanism for the synthesis of Aripiprazole.

Biological Mechanism of Action of Aripiprazole

While 7-(4-bromobutoxy)-quinoline-2(1H)-one is not biologically active itself, it is the key precursor to Aripiprazole, a compound with a unique and complex pharmacological profile[6]. Understanding this profile is essential for drug development professionals. Aripiprazole's efficacy is attributed to its "dopamine system stabilizer" activity, arising from its distinct interactions with dopamine and serotonin receptors[8][9][10].

Unlike traditional antipsychotics that are pure dopamine D₂ receptor antagonists, Aripiprazole is a partial agonist at the D₂ receptor[8][9][11]. This allows it to act as a functional antagonist in a hyperdopaminergic state (e.g., mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (e.g., mesocortical pathway), addressing both positive and negative symptoms of schizophrenia[12].

Its full mechanism involves a combination of:

-

Serotonin 5-HT₁ₐ Receptor Partial Agonism: Contributes to anxiolytic and antidepressant effects[11][12].

-

Serotonin 5-HT₂ₐ Receptor Antagonism: Believed to reduce the risk of extrapyramidal symptoms and improve negative symptoms[11][12].

These receptor interactions trigger downstream intracellular signaling cascades, notably modulating the Akt/GSK-3β pathway , which is implicated in the pathophysiology of schizophrenia[12].

Pharmacological Data of Aripiprazole

The following table summarizes the receptor binding affinities (Ki) of Aripiprazole for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D₂ | 0.34 | Partial Agonist |

| Dopamine D₃ | 0.8 | Partial Agonist |

| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist |

| Serotonin 5-HT₂ₐ | 3.4 | Antagonist / Inverse Agonist |

| Serotonin 5-HT₂ₙ | 0.53 | Antagonist |

| Serotonin 5-HT₇ | 19 | Antagonist |

| α₁-Adrenergic | 57 | Antagonist |

| Histamine H₁ | 61 | Antagonist |

(Data compiled from multiple pharmacological sources for illustrative purposes)

Aripiprazole Signaling Pathway Diagram

Caption: Aripiprazole's multi-receptor signaling mechanism.

References

- 1. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 2. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Cas 129722-34-5,3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | lookchem [lookchem.com]

- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. GoodRx - Error [blocked.goodrx.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 7-(4-bromobutoxy)-quinoline-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the quinoline derivative, 7-(4-bromobutoxy)-quinoline-2(1H)-one. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably Aripiprazole. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a comprehensive experimental protocol for its synthesis and analysis.

Spectroscopic Data Analysis

The structural elucidation of 7-(4-bromobutoxy)-quinoline-2(1H)-one is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 7-(4-bromobutoxy)-quinoline-2(1H)-one are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 7-(4-bromobutoxy)-quinoline-2(1H)-one [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.57 | s | 1H | N-H |

| 7.77 | d, J = 9.4 Hz | 1H | Ar-H |

| 7.53 | d, J = 9.4 Hz | 1H | Ar-H |

| 6.83-6.69 | m | 2H | Ar-H |

| 6.27 | d, J = 9.6 Hz | 1H | Ar-H |

| 4.02 | t, J = 6.1 Hz | 2H | O-CH₂ |

| 3.59 | t, J = 6.6 Hz | 2H | CH₂-Br |

| 2.03-1.89 | m | 2H | O-CH₂-CH₂ |

| 1.89-1.74 | m | 2H | CH₂-CH₂-Br |

Table 2: ¹³C NMR Spectroscopic Data for 7-(4-bromobutoxy)-quinoline-2(1H)-one [1]

| Chemical Shift (δ) ppm | Assignment |

| 162.67 | C=O |

| 160.72 | Ar-C |

| 141.05 | Ar-C |

| 140.44 | Ar-C |

| 129.69 | Ar-C |

| 118.97 | Ar-C |

| 113.77 | Ar-C |

| 111.19 | Ar-C |

| 99.05 | Ar-C |

| 67.28 | O-CH₂ |

| 35.26 | CH₂-Br |

| 29.46 | O-CH₂-CH₂ |

| 27.74 | CH₂-CH₂-Br |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For 7-(4-bromobutoxy)-quinoline-2(1H)-one, electrospray ionization (ESI) mass spectrometry gives a protonated molecular ion peak.

Table 3: Mass Spectrometry Data for 7-(4-bromobutoxy)-quinoline-2(1H)-one [1]

| m/z | Interpretation |

| 296 | [M+H]⁺ |

The presence of a bromine atom would be expected to produce a characteristic M+2 isotope peak of nearly equal intensity to the M peak, although this has not been explicitly reported in the available data.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for 7-(4-bromobutoxy)-quinoline-2(1H)-one

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | N-H stretch |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (amide) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~650 | C-Br stretch |

Experimental Protocols

The following sections detail the synthetic procedure for 7-(4-bromobutoxy)-quinoline-2(1H)-one and general protocols for the spectroscopic analyses.

Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

This protocol is adapted from a literature procedure.[1]

Materials:

-

7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated saline solution

Procedure:

-

To a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, add 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (10 g, 0.033 mol) and THF (200 mL).

-

To this mixture, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (30.4 g, 0.13 mol) at room temperature with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the THF by evaporation under reduced pressure.

-

Wash the resulting residue with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 7-(4-bromobutoxy)-2(1H)-quinolinone.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample spectrum.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Caption: Synthetic workflow for 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif is present in numerous natural products and synthetic compounds, endowing them with potent pharmacological properties. For researchers and professionals in drug development, quinolinone derivatives represent a promising and versatile platform for the design of novel therapeutics against a wide array of diseases. This technical guide provides an in-depth exploration of the core biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative biological data, and visual representations of associated signaling pathways are presented to facilitate further research and development in this dynamic field.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling cascades like the Ras-Raf-MAPK and PI3K-Akt pathways, which are critical for cell growth and survival.[3] Furthermore, some quinolinone derivatives have been shown to act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2] Other reported anticancer mechanisms include the inhibition of topoisomerases and Pim-1 kinase.[4][5]

Signaling Pathway

The EGFR signaling pathway is a key target for many quinolinone-based anticancer agents. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately promote cell proliferation and survival. Quinolinone inhibitors block this initial phosphorylation step, thereby abrogating the entire downstream signaling cascade.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijmphs.com [ijmphs.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

The Pivotal Role of 7-(4-bromobutoxy)-quinoline-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key heterocyclic building block in medicinal chemistry. The primary focus of this document is to elucidate its critical role as a synthetic intermediate in the manufacturing of prominent atypical antipsychotic drugs, detail its synthesis, and provide context through the mechanism of action of the resulting active pharmaceutical ingredients (APIs).

Introduction: A Tale of Two Intermediates

In the landscape of central nervous system (CNS) drug discovery, the quinolinone scaffold is of significant interest. Within this class, 7-(4-bromobutoxy)-quinoline-2(1H)-one and its saturated analog, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, have emerged as indispensable precursors to second and third-generation antipsychotic medications.

-

7-(4-bromobutoxy)-quinoline-2(1H)-one , the subject of this guide, is a crucial intermediate in the synthesis of brexpiprazole , a serotonin-dopamine activity modulator.

-

Its close relative, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone , is the established key intermediate for the widely prescribed antipsychotic, aripiprazole .[1][2]

The primary utility of the 4-bromobutoxy side chain is to provide a reactive electrophile for facile alkylation of a nucleophilic amine, typically a piperazine derivative, in the final steps of API synthesis. This guide will delve into the synthesis of these intermediates, their subsequent conversion, and the pharmacological significance of the final drug products.

Synthesis and Chemical Properties

The synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one and its dihydro analog follows a common pathway: the O-alkylation of a corresponding 7-hydroxyquinolinone precursor.

Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

The synthesis of the unsaturated quinolinone intermediate, a precursor to brexpiprazole, involves the reaction of 7-hydroxyquinolin-2(1H)-one with an excess of a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane or 1,4-dibromobutane, in the presence of a base.[3]

General Reaction Scheme:

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]

Unidentified Compound: CAS Number 203396-18-1

A comprehensive investigation into the chemical compound designated by CAS number 203396-18-1 has yielded no definitive identification in publicly accessible scientific databases, regulatory inventories, or commercial supplier catalogs.

This exhaustive search encompassed a wide range of resources, including chemical structure databases, peer-reviewed scientific literature, and regulatory agency websites. Despite these efforts, no information regarding the chemical structure, molecular formula, physical or chemical properties, or toxicological data associated with this specific CAS number could be located.

The absence of information suggests several possibilities:

-

Incorrect CAS Number: The provided CAS number may contain a typographical error. CAS numbers are precise identifiers, and any deviation will prevent accurate retrieval of information.

-

Confidential or Proprietary Substance: The compound may be a proprietary substance for which information is not publicly disclosed. This is common for chemicals in early-stage research and development or those protected by trade secrets.

-

Delisted or Withdrawn Number: The CAS number may have been previously assigned and subsequently withdrawn or delisted from the CAS REGISTRY®, the authoritative collection of disclosed chemical substance information.

-

Rarely Studied or Obscure Compound: The substance may be extremely rare or have been the subject of very limited, non-public research, and therefore has not been indexed in major chemical databases.

Without a confirmed chemical identity for CAS number 203396-18-1, it is not possible to provide the requested in-depth technical guide on its properties, usage, experimental protocols, or associated signaling pathways. Further investigation would require a corrected CAS number or additional identifying information, such as a chemical name or structure.

Researchers, scientists, and drug development professionals are advised to verify the CAS number from its original source. If the number is confirmed to be correct, the substance it represents is likely not characterized in the public domain.

An In-Depth Technical Guide to the Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one and Its Dihydro Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one and its saturated counterpart, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one. These compounds are key intermediates in the synthesis of several pharmaceutical agents, including aripiprazole and brexpiprazole. This document details the primary starting materials, outlines various synthetic methodologies with experimental protocols, and presents quantitative data to facilitate comparison and replication.

Core Synthesis Strategy: O-Alkylation

The most common and direct route to synthesizing both the saturated and unsaturated title compounds involves the O-alkylation of a corresponding 7-hydroxyquinolinone precursor with a suitable four-carbon building block, typically 1,4-dibromobutane. The choice of the quinolinone starting material dictates the final product.

-

For 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-one: The synthesis starts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

-

For 7-(4-bromobutoxy)-quinoline-2(1H)-one: The synthesis begins with 7-hydroxyquinoline-2(1H)-one.

The generalized reaction scheme is presented below:

Methodological & Application

Application Note: Protocol for the O-Alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3,4-dihydroquinolin-2-one is a key heterocyclic scaffold found in a variety of biologically active compounds. Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 7-hydroxyl group, being phenolic in nature, serves as a convenient handle for structural modification through O-alkylation, allowing for the synthesis of a library of derivatives with potentially enhanced or novel biological profiles. This application note provides a detailed protocol for the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The protocol is exemplified by the synthesis of key intermediates for pharmacologically active molecules, such as the atypical antipsychotic aripiprazole.[1][2][3] This document also outlines the relevant signaling pathways modulated by the resulting 7-alkoxy-3,4-dihydroquinolin-2-one derivatives, particularly their roles as modulators of dopamine and serotonin receptors.

Data Presentation

The following table summarizes various reported conditions for the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one and related compounds, showcasing the versatility of the Williamson ether synthesis.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1,4-Dibromobutane | K₂CO₃ | Water | Reflux | 3 | Not explicitly stated, but sufficient for subsequent steps | A key step in the synthesis of aripiprazole.[4] |

| Benzyl bromide | K₂CO₃ | Acetone | Reflux | Not stated | 92-99% (for a related 4-cyanophenol) | General conditions for benzylation of phenols.[5] |

| Methyl iodide | K₂CO₃ | DMF | Room Temp | Not stated | High | General conditions for methylation of phenols. |

| Ethyl iodide | NaH | THF | 0 to Room Temp | Varies | Good | Standard conditions for ethylation using a strong base. |

| N-Boc-3-bromopropylamine | NaOH | DMSO | 75-80 | Varies | Good | Example of alkylation with a functionalized alkyl halide.[6] |

Experimental Protocols

General Protocol for O-Alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one

This protocol is a generalized procedure based on the Williamson ether synthesis. Specific amounts and reaction times should be optimized for each specific alkylating agent.

Materials:

-

7-hydroxy-3,4-dihydroquinolin-2-one

-

Alkylating agent (e.g., 1,4-dibromobutane, benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide)

-

Solvent (e.g., water, acetone, DMF, THF)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 7-hydroxy-3,4-dihydroquinolin-2-one (1 equivalent) and the chosen solvent.

-

Addition of Base: Add the base (1.1 to 3 equivalents). If using a carbonate base, vigorous stirring is recommended. If using a hydride base, the addition should be done carefully at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Add the alkylating agent (1 to 3 equivalents) to the reaction mixture. For highly reactive alkylating agents, dropwise addition may be necessary.

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically monitored by TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, it may be removed by filtration.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[4] Recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) can be performed for further purification.[4]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one.

Signaling Pathway of Aripiprazole (an Alkylated Derivative)

Aripiprazole, a 7-alkoxy-3,4-dihydroquinolin-2-one derivative, functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3] This unique pharmacological profile leads to the modulation of downstream signaling cascades.

Caption: Aripiprazole's modulation of dopamine and serotonin signaling pathways.

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Aripiprazole Using 7-(4-bromobutoxy)-quinoline-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] It exhibits a unique pharmacological profile, functioning as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2][3][4][5] This mechanism of action contributes to its efficacy in managing a range of psychotic symptoms with a generally favorable side-effect profile.[1][2]

A common and efficient synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[6][7][8] This document provides detailed application notes and experimental protocols for this synthetic pathway.

Overall Reaction Scheme

The synthesis is typically carried out in two main steps:

-

Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This intermediate is prepared by the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.

-

Synthesis of Aripiprazole: The intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield the final aripiprazole product.

Data Presentation

The following tables summarize various reported reaction conditions for the key steps in the synthesis of aripiprazole.

Table 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

| Molar Ratio (7-HQ:1,4-DBB) | Base (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 : 3 | K₂CO₃ (1) | DMF | 60 | 4 | Not specified | Not specified |

| 1 : 3 | K₂CO₃ (1) | Water | Reflux | 3 | Not specified | Not specified |

*7-HQ: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone *1,4-DBB: 1,4-dibromobutane

Table 2: Synthesis of Aripiprazole

| Molar Ratio (Intermediate:DCPP) | Base (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 : 1.5 | Triethylamine (2) | Acetonitrile | Reflux | 3 | Not specified | Not specified |

| 1 : 1 | Na₂CO₃ | Ethanol | Reflux (Boiling) | 6 | 85-90 | >99.3 |

| 1 : 1 | Na₂CO₃ (2) | Ethanol | Reflux | 12 | 85 | 99.32 |

| Not Specified | K₂CO₃ | Water | 90-95 | 4 | 92.8 | 99 |

*Intermediate: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one *DCPP: 1-(2,3-dichlorophenyl)piperazine

Experimental Protocols

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol is based on a commonly cited method involving alkylation in an organic solvent.

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-dibromobutane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Ethanol

-

Water

Procedure:

-

To a reaction vessel, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 molar equivalent), dimethylformamide (DMF), and potassium carbonate (1 molar equivalent).

-

Add 1,4-dibromobutane (3 molar equivalents) to the mixture.

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

After the reaction is complete, cool the mixture and dilute it with an equal volume of water.

-

Extract the organic phase with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Protocol 2: Synthesis of Aripiprazole

This protocol describes the coupling of the bromobutoxy intermediate with the piperazine derivative.

Materials:

-

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

-

1-(2,3-dichlorophenyl)piperazine

-

Sodium iodide (NaI)

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Ethanol

Procedure:

-

Suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1 molar equivalent) and sodium iodide (2 molar equivalents) in acetonitrile.

-

Reflux the suspension for 30 minutes.

-

Cool the mixture to room temperature.

-

Add 1-(2,3-dichlorophenyl)piperazine (1.5 molar equivalents) and triethylamine (2 molar equivalents).

-

Reflux the reaction mixture for an additional 3 hours.

-

After cooling, filter the reaction mixture to remove any insoluble salts.

-

Evaporate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer and remove the solvent by rotary evaporation to yield a resinous crude product.

-

Recrystallize the crude product from ethanol to obtain aripiprazole as a white powder.[3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis of aripiprazole.

Aripiprazole Signaling Pathway

Caption: Simplified signaling pathway of aripiprazole's mechanism of action.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. droracle.ai [droracle.ai]

- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Routes of Aripiprazole - Chempedia - LookChem [lookchem.com]

- 7. marxify.pages.dev [marxify.pages.dev]

- 8. researchgate.net [researchgate.net]

Experimental conditions for synthesizing aripiprazole from its intermediates

Introduction:

Aripiprazole is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist sets it apart from other antipsychotics.[2][3][4] This document provides detailed application notes and protocols for the synthesis of aripiprazole from its key intermediates, intended for researchers, scientists, and drug development professionals. The primary synthetic route discussed is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative.[5]

Key Intermediates and Reaction Scheme

The synthesis of aripiprazole predominantly involves the reaction between two key intermediates:

-

7-(4-halobutoxy)-3,4-dihydroquinolin-2-one: This intermediate can be synthesized from 7-hydroxy-3,4-dihydroquinolin-2-one.[6][7] The halogen is typically bromine or chlorine.

-

1-(2,3-dichlorophenyl)piperazine: This is a crucial building block for the synthesis.[8]

The general reaction scheme is a nucleophilic substitution where the secondary amine of the piperazine ring displaces the halide on the butoxy chain of the quinolinone derivative.

Experimental Protocols

This section details the experimental procedures for the synthesis of aripiprazole, including the preparation of a key intermediate.

Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This protocol describes the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[6]

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-dibromobutane (3 molar equivalents)

-

Potassium carbonate (1 molar equivalent)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Ethanol

-

Water

Procedure:

-

Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and potassium carbonate in dimethylformamide.

-

Stir the mixture at 60°C for four hours.[6]

-

After the reaction, dilute the mixture with an equal volume of water.

-

Extract the organic phase with ethyl acetate.

-

Perform rotary evaporation to remove the solvent.

-

Recrystallize the resulting product from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[6]

Protocol 2: Synthesis of Aripiprazole

This protocol outlines the final step in the synthesis of aripiprazole.[1]

Materials:

-

7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

-

1-(2,3-dichlorophenyl)piperazine hydrochloride

-

Anhydrous sodium carbonate

-

Ethanol

Procedure:

-

Create a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of technical ethanol.[1]

-

Add powdered anhydrous sodium carbonate (0.2 M) to the mixture.[1]

-

Reflux the mixture for 12 hours.[1]

-

Filter the resulting solid and take it up in 50 mL of technical ethanol.

-

Reflux the suspension for 10 minutes.

-

Filter off the insoluble inorganic residue.

-

Combine the two filtrates, reflux, and then allow to crystallize at room temperature for 12 hours.

-

Filter the crystalline aripiprazole and dry the final product.[1]

Data Presentation

The following tables summarize the quantitative data from the described synthetic protocols.

| Parameter | Value | Reference |

| Molar Ratio of Reactants | 1:1 (quinolinone derivative:piperazine derivative) | [1] |

| Base | Anhydrous Sodium Carbonate | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 12 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 85% | [1] |

| HPLC Purity | 99.32% | [1] |

| Purification | ||

| Method | Recrystallization | [1] |

| Solvent | Ethanol | [1] |

Table 1. Summary of Experimental Conditions for Aripiprazole Synthesis.

Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathway associated with aripiprazole's mechanism of action.

Caption: Synthetic workflow for aripiprazole.

Caption: Aripiprazole's mechanism of action.

Discussion

The synthesis of aripiprazole via the N-alkylation of 1-(2,3-dichlorophenyl)piperazine is a well-established and efficient method. The use of sodium carbonate as a base and ethanol as a solvent provides a robust procedure with high yields and purity.[1] Alternative methods and optimizations exist, including the use of different solvents such as acetonitrile or water, and other bases like potassium carbonate or triethylamine.[9][10] Some procedures also incorporate catalysts like sodium iodide or phase transfer catalysts to potentially increase the reaction rate.[9][11] Microwave-assisted synthesis has also been explored as a method to reduce reaction times.[12]

The purification of the final product is crucial to meet pharmaceutical standards. Recrystallization from ethanol is a common and effective method for obtaining high-purity aripiprazole.[1] The purity is typically confirmed using High-Performance Liquid Chromatography (HPLC).[1][13]

Understanding the mechanism of action of aripiprazole is vital for drug development professionals. Its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, contributes to its efficacy in treating a range of symptoms associated with schizophrenia and bipolar disorder.[3][4] This "dopamine-serotonin system stabilizer" profile is believed to be responsible for its therapeutic benefits while potentially minimizing certain side effects associated with other antipsychotics.[14]

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. researchgate.net [researchgate.net]

- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

- 11. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

Application Note: Analytical Methods for Monitoring the Synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for monitoring the synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary analytical techniques covered are Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and reaction kinetics. These methods are essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

Introduction: Synthesis Pathway

The synthesis of 7-(4-bromobutoxy)-quinoline-2(1H)-one is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of the hydroxyl group of 7-hydroxy-quinoline-2(1H)-one with an excess of a dihaloalkane, such as 1,4-dibromobutane, in the presence of a base.[3] Monitoring the consumption of the starting material and the formation of the product and potential byproducts is critical for process control. A major potential byproduct is the dimer, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, formed by the reaction of the product with another molecule of the starting material.[4]

Caption: Synthesis pathway for 7-(4-bromobutoxy)-quinoline-2(1H)-one.

Analytical Methodologies and Protocols

A multi-faceted approach utilizing TLC, HPLC, and NMR provides a comprehensive understanding of the reaction progress.

Caption: General analytical workflow for reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product.[5]

Experimental Protocol:

-

Plate Preparation : Use silica gel 60 F-254 plates. Draw a baseline in pencil approximately 1 cm from the bottom.[5]

-

Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.[6]

-

Spotting : On the baseline, spot the starting material (7-hydroxy-quinoline-2(1H)-one), the reaction mixture, and a co-spot (a mix of starting material and reaction mixture).[6]

-

Development : Place the plate in a sealed chamber containing a mobile phase, ensuring the solvent level is below the baseline.[6] A common solvent system is a mixture of hexanes and ethyl acetate.[5] The polarity can be adjusted to achieve good separation.

-

Visualization : After development, dry the plate and visualize the spots under a UV lamp (254 nm).[7] The spots can also be stained using an iodine chamber.[7]

-

Analysis : The reaction is nearing completion when the spot corresponding to the starting material is faint or absent in the reaction mixture lane.[6] Calculate the Retention Factor (Rf) for each spot.

Data Presentation:

| Compound | Typical Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization |

| 7-Hydroxy-quinoline-2(1H)-one (Starting Material) | ~ 0.25 | UV Active |

| 7-(4-bromobutoxy)-quinoline-2(1H)-one (Product) | ~ 0.60 | UV Active |

| 1,4-Dibromobutane (Reagent) | ~ 0.85 | Iodine Stain |

High-Performance Liquid Chromatography (HPLC)

HPLC provides accurate quantitative data on the concentration of reactants, products, and byproducts, making it ideal for determining reaction conversion and purity.[3]

Experimental Protocol:

-

System : An HPLC system with a UV detector is required.[3]

-

Sample Preparation : Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, dilute it significantly with the mobile phase (e.g., in 10 mL), and filter through a 0.22 µm syringe filter.[6]

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase : A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (Acetonitrile).[8]

-

Gradient Program : Start with a higher polarity (e.g., 90% A) and ramp to a lower polarity (e.g., 5% A) over 15-20 minutes to elute all components.

-

Flow Rate : 1.0 mL/min.[3]

-

Column Temperature : 30 °C.[3]

-

-

Analysis : Identify peaks based on the retention times of standard samples. Calculate the percentage conversion by comparing the peak area of the starting material at different time points. Purity can be assessed by the area percentage of the product peak.[1]

Data Presentation:

| Compound | Typical Retention Time (min) |

| 7-Hydroxy-quinoline-2(1H)-one (Starting Material) | 6.5 |

| 7-(4-bromobutoxy)-quinoline-2(1H)-one (Product) | 11.5 |

| Dimer Byproduct | > 15.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation and can be used for reaction monitoring by tracking the integration of specific, non-overlapping signals of reactants and products over time.[9][10]

Experimental Protocol:

-

Sample Preparation : Withdraw an aliquot from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquisition : Acquire a ¹H NMR spectrum.

-

Analysis : Identify characteristic peaks for the starting material and product. The disappearance of a reactant signal and the appearance of a product signal can be used to monitor the reaction. For quantitative analysis, compare the integral of a product peak to a starting material peak.[9]

Data Presentation:

| Compound | Key ¹H NMR Signals (DMSO-d6, ppm) | Notes |

| 7-Hydroxy-quinoline-2(1H)-one (Starting Material) | ~9.5-10.5 (broad s, 1H, -OH) | The phenolic -OH signal will disappear as the reaction proceeds. |

| 7-(4-bromobutoxy)-quinoline-2(1H)-one (Product) | ~4.02 (t, 2H, -OCH₂), ~3.59 (t, 2H, -CH₂Br), ~1.8-2.0 (m, 4H) | Appearance of these signals indicates product formation.[8] The triplet at ~4.02 ppm is a clear indicator. |

Troubleshooting Analytical Issues

Caption: Logic diagram for troubleshooting common TLC issues.[7]

References

- 1. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 2. 7-(4-Bromobutoxy)quinolin-2(1H)-one [myskinrecipes.com]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

- 9. Magritek [magritek.com]

- 10. magritek.com [magritek.com]

Application Notes and Protocols for the Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known as 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, is a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole.[1][2][3] The synthesis of this compound is a critical step that influences the purity and yield of the final active pharmaceutical ingredient. The protocol described here involves the Williamson ether synthesis, where the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 1,4-dibromobutane in the presence of a base.[1][4] A common challenge in this synthesis is the formation of the dimer impurity, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, which can complicate purification and reduce the yield of the desired product.[2]

Reaction Scheme

The synthesis proceeds via the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.

Reactants:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS: 22246-18-0)

-

1,4-dibromobutane (CAS: 110-52-1)

Product:

-

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS: 129722-34-5)

By-product:

-

Potassium bromide and water (when using K₂CO₃)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [5] |

| Molecular Weight | 298.18 g/mol | [5][6][7] |

| Melting Point | 110-111 °C | [1][8] |

| Appearance | White to off-white solid/powder | [9] |

| Yield | ~81% (crude) | [6] |

| Purity (Crude) | ~86% (by HPLC) | [6] |

| Purity (Purified) | ≥97% (by HPLC) | [2] |

| Topological Polar Surface Area | 38.3 Ų | [5] |

Experimental Protocol

This protocol is based on a method described for the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolone.

Materials and Equipment:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

1,4-dibromobutane

-